molecular formula C22H26FN7 B5673653 N-(2,4-dimethylphenyl)-6-{[4-(4-fluorophenyl)-1-piperazinyl]methyl}-1,3,5-triazine-2,4-diamine

N-(2,4-dimethylphenyl)-6-{[4-(4-fluorophenyl)-1-piperazinyl]methyl}-1,3,5-triazine-2,4-diamine

Cat. No. B5673653
M. Wt: 407.5 g/mol
InChI Key: ODRIHCJUJUPYBT-UHFFFAOYSA-N
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Description

This compound belongs to a class of molecules that have attracted interest due to their diverse potential applications, including materials science and pharmaceuticals. Its structure incorporates several functional groups that contribute to its unique properties.

Synthesis Analysis

The synthesis of triazine derivatives, including compounds similar to the requested molecule, often involves multi-step chemical reactions. For example, one-pot, multi-component reactions using microwave irradiation have been reported for the efficient synthesis of 1,3,5-triazine derivatives, which are key intermediates in the production of such compounds (Sadek et al., 2023).

Molecular Structure Analysis

Molecular structure analysis, including X-ray crystallography and spectroscopic methods (FT-IR, FT-Raman), provides insights into the arrangement of atoms within the compound. For closely related triazine derivatives, studies have detailed their molecular geometry, vibrational wavenumbers, and electronic structures (Kavipriya et al., 2015).

Chemical Reactions and Properties

Triazine compounds exhibit a variety of chemical reactions due to their reactive sites, including nucleophilic substitutions and interactions with other molecules. The presence of fluorophenyl and piperazinyl groups in the compound's structure suggests potential for engaging in specific chemical interactions, contributing to its chemical properties.

Physical Properties Analysis

The physical properties of such compounds, including solubility, melting point, and stability, are influenced by their molecular structure. For instance, triazine derivatives have been explored for their nonlinear optical (NLO) properties, which are significant for materials science applications (Boese et al., 2002).

properties

IUPAC Name

2-N-(2,4-dimethylphenyl)-6-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]-1,3,5-triazine-2,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26FN7/c1-15-3-8-19(16(2)13-15)25-22-27-20(26-21(24)28-22)14-29-9-11-30(12-10-29)18-6-4-17(23)5-7-18/h3-8,13H,9-12,14H2,1-2H3,(H3,24,25,26,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODRIHCJUJUPYBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC2=NC(=NC(=N2)N)CN3CCN(CC3)C4=CC=C(C=C4)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26FN7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,4-dimethylphenyl)-6-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-1,3,5-triazine-2,4-diamine

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